Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol . This compound belongs to the class of pyrrolidine carboxylates and is characterized by the presence of a benzyl group, a chlorinated pyridine ring, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloro-5-methylpyridin-3-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyridine derivatives .
Scientific Research Applications
Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-2-carboxylate
- Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-3-carboxylate
- Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-4-carboxylate
Uniqueness
Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of a chlorinated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H19ClN2O2 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-10-15(11-20-17(13)19)16-8-5-9-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3 |
InChI Key |
WLIMJSWDCLJYKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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